3-Ethylisoxazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

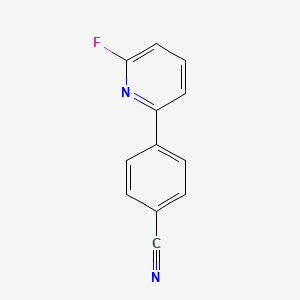

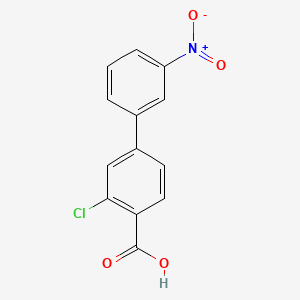

3-Ethylisoxazole-5-carbonitrile is a chemical compound with the molecular formula C6H6N2O . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 3-Ethylisoxazole-5-carbonitrile consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethylisoxazole-5-carbonitrile are not available, there are studies on the use of machine learning for predicting chemical reactions . These studies could potentially be applied to predict reactions involving 3-Ethylisoxazole-5-carbonitrile.Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Pathways

3-Ethylisoxazole-5-carbonitrile derivatives serve as pivotal building blocks in synthetic organic chemistry for the development of biologically important heterocyclic compounds. They participate in one-pot multicomponent reactions, allowing for the efficient synthesis of diverse heterocyclic frameworks. This versatility underscores their importance in medicinal chemistry and drug design, providing a pathway to novel therapeutic agents (H. Patel, 2017).

Catalytic Applications

Isoxazol-3-yl and isothiazol-3-yl derivatives, prepared from 5-arylisoxazole-3-carbonitriles, have shown promise as highly active Suzuki reaction catalysts in aqueous and aqueous-alcohol media. This highlights their potential role in enhancing the efficiency of cross-coupling reactions, which are foundational in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials (N. A. Bumagin et al., 2014).

Corrosion Inhibition

Pyranopyrazole derivatives, synthesized from 3-Ethylisoxazole-5-carbonitrile, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. Such applications are crucial in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (M. Yadav et al., 2016).

Green Chemistry and Environmental Applications

The utilization of natural and renewable catalysts like Citrus limon fruit juice for the synthesis of isoxazol-5(4H)-one derivatives from 3-Ethylisoxazole-5-carbonitrile underscores a movement towards greener, more sustainable chemical processes. This approach not only reduces the environmental impact of chemical synthesis but also opens up new avenues for the use of renewable resources in organic chemistry (Rajesh H. Vekariya et al., 2016).

Electrochemical Synthesis

Advancements in electrochemistry have led to the development of novel synthetic methods for 3-Ethylisoxazole-5-carbonitrile derivatives. Electrochemically induced synthesis offers a cleaner alternative to traditional methods, reducing the need for hazardous reagents and solvents. This approach not only exemplifies the principles of green chemistry but also enhances the efficiency and selectivity of chemical reactions (A. Upadhyay et al., 2017).

Eigenschaften

IUPAC Name |

3-ethyl-1,2-oxazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLXCIXVOCNMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673680 |

Source

|

| Record name | 3-Ethyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylisoxazole-5-carbonitrile | |

CAS RN |

1215295-98-9 |

Source

|

| Record name | 3-Ethyl-5-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)